Sub‑Nanomolar GPR133/ADGRD1 Agonist Potency Versus GL64
AP-503 activates ADGRD1/GPR133 with an EC50 of 1.21 nM, whereas the only other reported selective small‑molecule GPR133 agonist, GL64, exhibits an EC50 of 3.98 μM in the same CRE‑luciferase reporter assay system in HEK293T cells overexpressing ADGRD1 . This represents an approximately 3,290‑fold difference in potency, placing AP‑503 in the sub‑nanomolar range suitable for both recombinant cell‑based screening and ex‑vivo tissue bath experiments where low receptor reserve limits the observable window for weaker agonists.
| Evidence Dimension | GPR133/ADGRD1 agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.21 nM |
| Comparator Or Baseline | GL64: EC50 = 3.98 μM (3,980 nM) |
| Quantified Difference | ≈ 3,290‑fold more potent |
| Conditions | CRE‑luciferase assay in ADGRD1‑overexpressing HEK293T cells |
Why This Matters
For screening campaigns and functional studies where maximal receptor activation at low compound concentrations is required, AP‑503’s 3,290‑fold potency advantage over GL64 directly translates into lower DMSO carry‑over, reduced off‑target risk from high‑micromolar dosing, and broader compatibility with low‑expression native tissue systems.
